
2,6-Di-O-methyl-beta-cyclodextrin
Overview
Description
2,6-Di-O-methyl-beta-cyclodextrin is a water-soluble derivative of beta-cyclodextrin, which is a cyclic oligosaccharide composed of seven glucose units. This compound is known for its ability to enhance the solubility and bioavailability of hydrophobic drugs and other molecules by forming inclusion complexes .
Mechanism of Action
Target of Action
2,6-Di-O-methyl-beta-cyclodextrin (also known as 2,6-Di-O-methyl-|A-cyclodextrin) is a cyclic molecule consisting of seven glucose units modified with two methyl groups at the 2- and 6-positions . It primarily targets lipophilic drugs like steroid hormones, vitamins A, E, and K . It also has the potential to interact with various guest molecules, such as aromatic compounds, pesticides, and heavy metals .
Mode of Action
The compound works by forming inclusion complexes with its targets . This interaction enhances the solubility of poorly soluble drugs and other lipophilic compounds . The complexation process has been confirmed by means of NMR and mass spectroscopies .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the solubilization of lipophilic drugs and other compounds. By forming inclusion complexes, it effectively enhances the solubility of these compounds, thereby facilitating their absorption and utilization in the body .
Pharmacokinetics
The pharmacokinetic properties of this compound are largely determined by its ability to enhance the solubility and bioavailability of poorly soluble drugs . By forming inclusion complexes with these drugs, it can improve their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of this compound is the enhanced solubility and bioavailability of poorly soluble drugs and other lipophilic compounds . This can lead to improved therapeutic efficacy of these drugs. It’s worth noting that the viability of certain cells treated with a drug and this compound can be lower (the toxicity is higher) than with the drug alone .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the formation of inclusion complexes and the resulting enhancement in solubility can be affected by factors such as temperature, pH, and the presence of other substances
Biochemical Analysis
Biochemical Properties
2,6-Di-O-methyl-beta-cyclodextrin plays a significant role in biochemical reactions. It is known to interact with various biomolecules, including enzymes and proteins, and these interactions are primarily driven by its ability to form inclusion complexes . The nature of these interactions is largely dependent on the specific properties of the guest molecules, which can range from aromatic compounds to heavy metals .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by enhancing the solubility and bioavailability of poorly soluble drugs . This can impact cell signaling pathways, gene expression, and cellular metabolism, although the specific effects can vary depending on the guest molecules involved .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form inclusion complexes with various guest molecules . This can result in changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules . The exact mechanism of action can vary depending on the specific guest molecules involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes or cofactors . It can also have effects on metabolic flux or metabolite levels, although the specifics of these effects can vary depending on the guest molecules involved .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and these interactions can influence its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di-O-methyl-beta-cyclodextrin involves the selective methylation of beta-cyclodextrin. This process typically uses methyl iodide or dimethyl sulfate as methylating agents in the presence of a strong base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure selective methylation at the 2 and 6 positions of the glucose units .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization and other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 2,6-Di-O-methyl-beta-cyclodextrin primarily undergoes inclusion complexation reactions, where it forms complexes with various guest molecules. It can also participate in substitution reactions where the methyl groups can be replaced under specific conditions .
Common Reagents and Conditions:
Inclusion Complexation: This reaction typically occurs in aqueous solutions at room temperature. The guest molecule is added to the solution of this compound, and the mixture is stirred until the complex is formed.
Substitution Reactions: These reactions may involve reagents such as alkyl halides or other electrophiles in the presence of a base
Major Products: The major products of these reactions are the inclusion complexes formed with various guest molecules. These complexes enhance the solubility and stability of the guest molecules .
Scientific Research Applications
Comparison with Similar Compounds
Methyl-beta-cyclodextrin: Similar to 2,6-Di-O-methyl-beta-cyclodextrin but with methylation at different positions.
2-Hydroxypropyl-beta-cyclodextrin: Another derivative of beta-cyclodextrin with hydroxypropyl groups instead of methyl groups.
Heptakis(2,3,6-tri-O-methyl)-beta-cyclodextrin: A more extensively methylated derivative
Uniqueness: this compound is unique due to its specific methylation pattern, which provides it with superior solubilizing properties and the ability to form stable inclusion complexes with a wide range of guest molecules. This makes it particularly useful in pharmaceutical and industrial applications .
Properties
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H98O35/c1-64-15-22-36-29(57)43(71-8)50(78-22)86-37-23(16-65-2)80-52(45(73-10)30(37)58)88-39-25(18-67-4)82-54(47(75-12)32(39)60)90-41-27(20-69-6)84-56(49(77-14)34(41)62)91-42-28(21-70-7)83-55(48(76-13)35(42)63)89-40-26(19-68-5)81-53(46(74-11)33(40)61)87-38-24(17-66-3)79-51(85-36)44(72-9)31(38)59/h22-63H,15-21H2,1-14H3/t22-,23-,24-,25-,26-,27-,28-,29+,30+,31+,32+,33+,34+,35+,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKBSGBYSPTPKJ-UZMKXNTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1C2C(C(C(O1)OC3C(OC(C(C3O)OC)OC4C(OC(C(C4O)OC)OC5C(OC(C(C5O)OC)OC6C(OC(C(C6O)OC)OC7C(OC(C(C7O)OC)OC8C(OC(O2)C(C8O)OC)COC)COC)COC)COC)COC)COC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)OC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)OC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)OC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)OC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)OC)COC)COC)COC)COC)COC)COC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H98O35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501311203 | |
| Record name | Di-O-methyl-β-cyclodextrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51166-71-3 | |
| Record name | Di-O-methyl-β-cyclodextrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51166-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptakis(2,6-O-dimethyl)beta-cyclodextrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051166713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-O-methyl-β-cyclodextrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DI-O-METHYL-.BETA.-CYCLODEXTRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FJP73E35O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: DM-beta-CD primarily interacts with guest molecules through inclusion complexation. This involves the entrapment of a hydrophobic guest molecule, or a portion of it, within the hydrophobic cavity of the DM-beta-CD molecule. [] This interaction is driven by hydrophobic forces, hydrogen bonding, and van der Waals forces. [] The downstream effects of this interaction are diverse and depend on the nature of the guest molecule. Common effects include:
- Increased aqueous solubility of poorly soluble drugs: DM-beta-CD can encapsulate hydrophobic drug molecules within its cavity, increasing their apparent water solubility. [, , ]
- Enhanced stability of labile drugs: Inclusion complexation can protect drugs from degradation by light, heat, or oxidation. [, ]
- Controlled release of drugs: DM-beta-CD can modulate the release rate of drugs from formulations. [, ]
- Reduced local irritation of drugs: Complexation can decrease the direct contact of irritating drugs with tissues. []
A: While the provided research excerpts do not explicitly state the molecular formula and weight of DM-beta-CD, they do provide information on its spectroscopic characterization. Techniques like Fourier transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and nuclear magnetic resonance (NMR) are frequently used to characterize DM-beta-CD and its complexes. [, , , ]
- pH: The stability of DM-beta-CD complexes can be affected by pH, particularly for ionizable guest molecules. The binding affinity and inclusion mode may change with pH variations. []
- Temperature: Temperature can influence the complexation efficiency and stability of DM-beta-CD complexes. Increased temperatures may lead to complex dissociation. []
- Excipients: The presence of other excipients in formulations, such as polymers or surfactants, can impact the complexation behavior of DM-beta-CD. [, ]
- Complexation with drugs: DM-beta-CD forms inclusion complexes with various drugs, improving their solubility and stability. [, , ]
- Co-solvents: The addition of co-solvents, such as propylene glycol or glycerol, can further increase drug solubility in DM-beta-CD solutions. []
- Solid dispersions: Formulating DM-beta-CD complexes as solid dispersions can improve drug dissolution rates and bioavailability. []
- Microencapsulation: This technique can be employed to achieve controlled release profiles of drugs complexed with DM-beta-CD. []
ANone: While DM-beta-CD itself does not possess inherent targeting properties, it can be incorporated into various drug delivery systems to improve drug targeting:
- Polymeric nanoparticles: DM-beta-CD can be conjugated to or encapsulated within polymeric nanoparticles to enhance drug loading and target specific tissues. []
- Liposomes: Similar to nanoparticles, DM-beta-CD can be incorporated into liposomes to improve drug solubility, stability, and targeting. []
- Hydrogels: DM-beta-CD can be included in hydrogel formulations to modulate drug release and potentially target specific areas. []
ANone: Various analytical techniques are employed to characterize and quantify DM-beta-CD and its complexes:
- High-performance liquid chromatography (HPLC): Commonly used to separate, identify, and quantify DM-beta-CD and its complexes. [, , ]
- Mass spectrometry (MS): Coupled with techniques like electrospray ionization (ESI), MS allows for the identification and characterization of DM-beta-CD complexes based on their mass-to-charge ratio. [, ]
- NMR spectroscopy: Provides information about the structure, stoichiometry, and dynamics of DM-beta-CD complexes in solution. [, , ]
- UV-Vis spectrophotometry: Can be used to study the complexation process by monitoring changes in the absorbance or fluorescence properties of guest molecules. [, ]
ANone: DM-beta-CD significantly influences the dissolution and solubility of poorly soluble drugs, thereby impacting their bioavailability and efficacy.
- Increased dissolution rate: Inclusion complexation with DM-beta-CD improves the dissolution rate of poorly soluble drugs by increasing their apparent solubility and wettability. [, , ]
- Enhanced bioavailability: The improved dissolution rate often translates to enhanced drug absorption and bioavailability, leading to greater therapeutic efficacy. [, ]
- Formulation optimization: The dissolution rate and solubility of DM-beta-CD complexes can be further optimized by adjusting factors like particle size, complexation efficiency, and the presence of other excipients. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



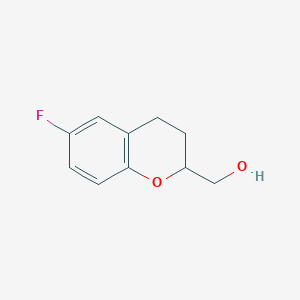
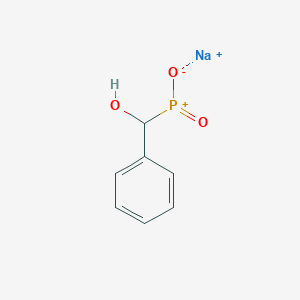
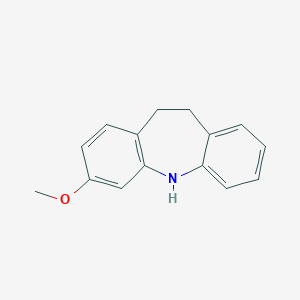

![N-[2-[2-(2-Bromophenyl)ethyl]-5-methoxyphenyl]formamide](/img/structure/B30487.png)


![2-Methyl-5h-dibenz[b,f]azepine-5-carboxamide](/img/structure/B30506.png)
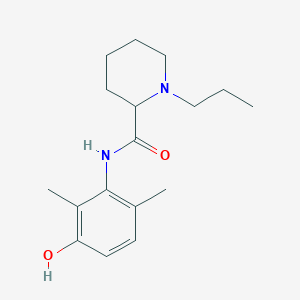
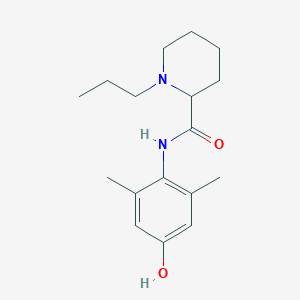


![(R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide](/img/structure/B30518.png)
